molecular formula C77H155NO38 B8115908 N-Boc-PEG36-alcohol

N-Boc-PEG36-alcohol

Cat. No.: B8115908
M. Wt: 1703.0 g/mol
InChI Key: IVTRQFCDZUJGMZ-UHFFFAOYSA-N
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Description

N-Boc-PEG36-alcohol is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-PEG36-alcohol typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended through a series of ethoxylation reactions, resulting in a long polyethylene glycol chain.

    Introduction of the Hydroxyl Group: The terminal hydroxyl group is introduced through a reaction with ethylene oxide or other suitable reagents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemical Reactions: Large-scale reactors are used to carry out the protection, chain extension, and hydroxyl group introduction reactions.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N-Boc-PEG36-alcohol undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under mild acidic conditions to form the free amine.

    Substitution: The hydroxyl group can be replaced with other reactive functional groups through nucleophilic substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

    Free Amine: Formed by deprotection of the Boc group.

    Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyl group.

    Oxidized Products: Aldehydes or carboxylic acids formed by oxidation of the hydroxyl group.

Scientific Research Applications

N-Boc-PEG36-alcohol has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system

    Biology: Employed in the development of biologically active molecules for studying protein-protein interactions and cellular processes

    Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer

    Industry: Applied in the production of advanced materials and polymers with specific properties

Mechanism of Action

N-Boc-PEG36-alcohol functions as a linker in PROTACs, facilitating the conjugation of two essential ligands. One ligand targets an E3 ubiquitin ligase, while the other binds the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-PEG24-alcohol: A shorter polyethylene glycol-based linker with similar properties and applications.

    N-Boc-PEG12-alcohol: An even shorter polyethylene glycol-based linker used in similar contexts.

    N-Boc-PEG48-alcohol: A longer polyethylene glycol-based linker with increased solubility and flexibility.

Uniqueness

N-Boc-PEG36-alcohol is unique due to its optimal chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for the synthesis of PROTACs and other biologically active molecules .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H155NO38/c1-77(2,3)116-76(80)78-4-6-81-8-10-83-12-14-85-16-18-87-20-22-89-24-26-91-28-30-93-32-34-95-36-38-97-40-42-99-44-46-101-48-50-103-52-54-105-56-58-107-60-62-109-64-66-111-68-70-113-72-74-115-75-73-114-71-69-112-67-65-110-63-61-108-59-57-106-55-53-104-51-49-102-47-45-100-43-41-98-39-37-96-35-33-94-31-29-92-27-25-90-23-21-88-19-17-86-15-13-84-11-9-82-7-5-79/h79H,4-75H2,1-3H3,(H,78,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTRQFCDZUJGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H155NO38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1703.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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